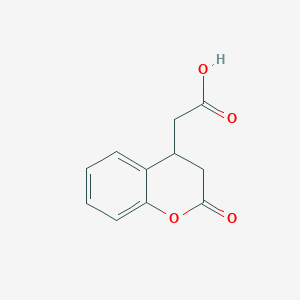

2-(2-oxochroman-4-yl)acetic Acid

CAS No.: 10513-49-2

Cat. No.: VC7934945

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10513-49-2 |

|---|---|

| Molecular Formula | C11H10O4 |

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 2-(2-oxo-3,4-dihydrochromen-4-yl)acetic acid |

| Standard InChI | InChI=1S/C11H10O4/c12-10(13)5-7-6-11(14)15-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,12,13) |

| Standard InChI Key | ZDPBLVCNDJAERM-UHFFFAOYSA-N |

| SMILES | C1C(C2=CC=CC=C2OC1=O)CC(=O)O |

| Canonical SMILES | C1C(C2=CC=CC=C2OC1=O)CC(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, reflecting its coumarin-derived structure. Alternative names include (7-hydroxy-2-oxochromen-4-yl)acetic acid and 4-(carboxymethyl)-7-hydroxy-2H-chromen-2-one . The core structure consists of a benzopyranone ring system substituted with a hydroxy group at position 7 and an acetic acid moiety at position 4 (Figure 1).

Crystallographic Data

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 4.5947 Å, b = 10.5414 Å, c = 19.1611 Å, and β = 94.084° . The molecular packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid group and adjacent carbonyl oxygen atoms, contributing to its solid-state stability .

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.19 g/mol | |

| Melting Point | 212–214°C (dec.) | |

| Solubility | Soluble in DMSO, acetone | |

| logP (Partition Coefficient) | 1.42 | |

| Stability | Sensitive to light, moisture |

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a Pechmann condensation between resorcinol (I) and ethyl acetoacetate (II) under acidic conditions to yield 7-hydroxy-4-methylcoumarin (III). Subsequent alkylation with ethyl chloroacetate in the presence of potassium carbonate produces the ethyl ester intermediate, which is hydrolyzed to the free acid .

Key Steps:

-

Pechmann Condensation:

-

Alkylation:

-

Hydrolysis:

Analytical Characterization

-

NMR Spectroscopy:

-

IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (conjugated ketone), and 2500–3300 cm⁻¹ (broad, COOH).

Applications in Chemical Biology

Fluorescent Probes

The compound’s structural similarity to 7-methoxycoumarin-4-acetic acid enables its use as a fluorophore. Conjugation with peptides or proteins via carboxylate groups facilitates real-time tracking in cellular uptake studies .

Drug Synthesis Intermediate

It serves as a precursor for anticoagulants (e.g., warfarin analogs) and antiviral agents. For example, famciclovir—a prodrug for herpes treatment—was synthesized in 88% yield using acetylated intermediates .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the acetic acid side chain to enhance bioavailability.

-

Nanoparticle Conjugation: Improving tumor-targeting efficiency via liposomal encapsulation.

-

Green Synthesis: Catalytic methods using ionic liquids or microwave assistance to reduce reaction times .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume